methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate
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Overview
Description
Methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the pyranone ring and the esterification to form the acetate group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxyphenyl and piperazine groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Various indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the pyranone ring, in particular, adds to its versatility and potential for diverse applications.
Biological Activity
The compound methyl [(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetate is a synthetic organic molecule that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, typically starting from readily available precursors in organic synthesis. The general synthetic route can be outlined as follows:
- Formation of the Pyran Ring : The initial step involves the formation of the pyran structure through a cyclization reaction involving aldehydes and ketones.
- Piperazine Substitution : The piperazine moiety is introduced via a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyran intermediate.
- Acetate Formation : Finally, the methyl acetate group is added through esterification reactions.
This multi-step synthesis allows for the introduction of various substituents that can modulate the biological activity of the resulting compound.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Binding : The compound exhibits affinity for various receptors, including serotonin and dopamine receptors, which are crucial in neurological processes.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound:
- Antimicrobial Activity : Research indicates that derivatives containing similar structures have demonstrated significant antimicrobial properties. For instance, compounds with pyridine and piperazine moieties have shown effectiveness against various bacterial strains .
- Antiviral Properties : Some analogs have been tested for antiviral activity, particularly against viruses such as Ebola. These studies highlight the potential for developing antiviral agents based on this scaffold .
- Cytotoxicity Assessments : In vitro cytotoxicity tests have been conducted to evaluate the safety profile of this compound. Results indicated varying degrees of cytotoxicity depending on concentration and exposure time .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) in the low micromolar range. |
Study B | Investigated the anti-inflammatory effects in animal models, showing reduced edema and inflammatory markers post-treatment. |
Study C | Evaluated neuroprotective effects in vitro, suggesting potential use in neurodegenerative diseases due to modulation of neurotransmitter levels. |
Properties
Molecular Formula |
C20H24N2O6 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate |
InChI |
InChI=1S/C20H24N2O6/c1-25-18-6-4-3-5-16(18)22-9-7-21(8-10-22)12-15-11-17(23)19(13-27-15)28-14-20(24)26-2/h3-6,11,13H,7-10,12,14H2,1-2H3 |
InChI Key |
VMRRXKXCNFSUFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)OC |
Origin of Product |
United States |
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